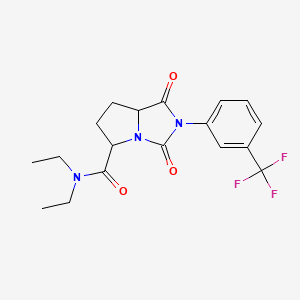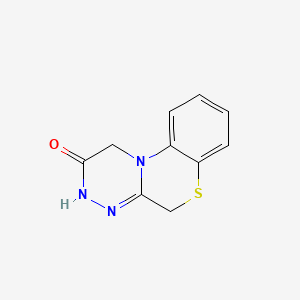
Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate is an organic compound characterized by the presence of an ethyl ester group and multiple fluorine atoms This compound is notable for its unique structural features, which include a pentafluorinated carbon chain and a double bond in the E-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate typically involves the esterification of a suitable carboxylic acid precursor with ethanol. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique fluorinated structure makes it useful in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is employed in the production of specialty chemicals, including agrochemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking fluorine atoms.
Methyl butyrate: Another ester with a different alkyl chain and no fluorination.
Ethyl eicosapentaenoic acid: A compound with an ethyl ester group but a significantly different structure and function.
Uniqueness
Ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethyl-3-Pentenoate stands out due to its multiple fluorine atoms and the E-configuration of its double bond. These features confer unique chemical properties, such as increased stability and reactivity, making it valuable for specialized applications .
Propriétés
Numéro CAS |
144194-05-8 |
|---|---|
Formule moléculaire |
C9H11F5O2 |
Poids moléculaire |
246.17 g/mol |
Nom IUPAC |
ethyl (E)-3,4,5,5,5-pentafluoro-2,2-dimethylpent-3-enoate |
InChI |
InChI=1S/C9H11F5O2/c1-4-16-7(15)8(2,3)5(10)6(11)9(12,13)14/h4H2,1-3H3/b6-5+ |
Clé InChI |
AKRPPFTXLAWCEJ-AATRIKPKSA-N |
SMILES isomérique |
CCOC(=O)C(C)(C)/C(=C(/C(F)(F)F)\F)/F |
SMILES canonique |
CCOC(=O)C(C)(C)C(=C(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)






